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Compound of Interest

Compound Name: BI-1622

Cat. No.: B10831518

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of BI-1622 in preclinical xenograft models. BI-1622 is a potent, selective, and orally
bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with
significant activity against tumors harboring HER2 exon 20 insertion mutations.[1][2][3]

Introduction to Bl-1622

BI-1622 is an ATP-competitive inhibitor that covalently binds to the kinase domain of HERZ2,
leading to the inhibition of its downstream signaling pathways.[1] A key feature of BI-1622 is its
high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is
anticipated to minimize EGFR-related toxicities often observed with less selective tyrosine
kinase inhibitors (TKIs).[1][3] Preclinical studies have demonstrated its efficacy in reducing
tumor cell proliferation in vitro and inducing tumor regressions in in vivo xenograft models of
HER2-driven cancers.[1][3]

Mechanism of Action and Signaling Pathway

HERZ2 is a member of the ErbB family of receptor tyrosine kinases. Upon homo- or
heterodimerization, HER2 undergoes autophosphorylation, initiating downstream signaling
cascades that are crucial for cell proliferation, survival, and differentiation. The most prominent
of these are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK
(MAPK) pathways.
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BI-1622 covalently binds to a cysteine residue in the ATP-binding pocket of the HER2 kinase
domain, irreversibly inhibiting its activity. This blockade prevents the phosphorylation and
activation of downstream signaling molecules, ultimately leading to decreased tumor cell
proliferation and survival. In vitro studies have shown that BI-1622 treatment leads to a dose-
dependent reduction in the phosphorylation of HER2 and ERK in HER2-dependent cancer cell

lines.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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